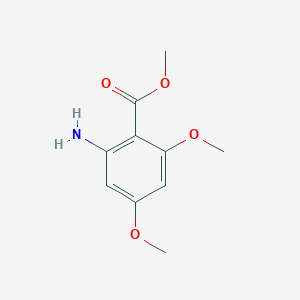
Deschloro ticlopidine
Descripción general
Descripción
Deschloro Ticlopidine is a variant of Ticlopidine, which is an effective inhibitor of platelet aggregation . It is a prodrug that is metabolized to an active form, which blocks the ADP receptor involved in GPIIb/IIIa receptor activation leading to platelet aggregation .
Synthesis Analysis
A promising novel five-step synthetic approach for synthesizing Ticlopidine has been developed. This method provides Ticlopidine in 60% overall yield from readily available starting material viz. thiophene . An extensive structure-activity relationship (SAR) analysis of Ticlopidine derivatives and analogs as CD39 inhibitors has been performed .Molecular Structure Analysis
Deschloro Ticlopidine has a molecular formula of C14H15NS . It contains a total of 33 bonds; 18 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 tertiary amine (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
Ticlopidine, for platelet inhibition, has to undergo oxidative ring-opening by cytochrome P450 enzymes. The resulting thiol reacts with a cysteine residue of the purinergic P2Y12 receptor on thrombocytes resulting in covalent receptor blockade .Physical And Chemical Properties Analysis
Deschloro Ticlopidine contains total 33 bond(s); 18 non-H bond(s), 11 multiple bond(s), 2 rotatable bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic) and 1 Thiophene(s) .Aplicaciones Científicas De Investigación
Antiplatelet Aggregation
Deschloro ticlopidine is a derivative of ticlopidine, which is known for its antiplatelet aggregation properties. It inhibits platelet aggregation by blocking the ADP receptor involved in GPIIb/IIIa receptor activation . This mechanism is crucial in preventing thrombotic strokes and is particularly beneficial for patients who cannot take aspirin or for whom aspirin is ineffective .
Antiviral Therapies
Research suggests that ticlopidine may have applications in antiviral therapies. It has been proposed to counteract ER stress by modulating the unfolded protein response (UPR) via sigma receptors (SRs) interaction, which could be effective in treating viral infections such as COVID-19 . This indicates a potential for Deschloro ticlopidine in similar antiviral applications.
Cancer Research
Deschloro ticlopidine may have implications in cancer research due to its parent compound’s role in modulating ER stress conditions. Prolonged ER stress is known to promote pro-tumoral attributes in cancer cells, suggesting that ticlopidine derivatives could be used to counteract tumor growth and metastasis .
Pharmacology
In pharmacology, Deschloro ticlopidine’s applications extend to the study of drug interactions and therapeutic effects. Ticlopidine is metabolized to an active form that inhibits platelet aggregation, and understanding its pharmacokinetics is essential for developing new therapeutic strategies .
Biochemistry
Deschloro ticlopidine’s role in biochemistry includes the study of its interaction with enzymes such as ectonucleotidase CD39. Inhibitors of CD39 are being explored to increase the extracellular concentration of antiproliferative ATP, which has implications in inflammation and immunotherapy .
Organic Chemistry
In organic chemistry, the synthesis and structural analysis of ticlopidine derivatives, including Deschloro ticlopidine, are of interest. These compounds serve as precursors for the synthesis of various bioactive compounds, highlighting their significance in drug design and synthesis .
Mecanismo De Acción
Target of Action
Mode of Action
Pharmacokinetics
Remember to consult a healthcare professional for personalized advice and monitoring while using Deschloro ticlopidine. 🌿🩸 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-2-4-12(5-3-1)10-15-8-6-14-13(11-15)7-9-16-14/h1-5,7,9H,6,8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPPGBJHJWFJCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203649 | |
| Record name | Deschloro ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deschloro ticlopidine | |
CAS RN |
55142-78-4 | |
| Record name | Deschloro ticlopidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055142784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Deschloro ticlopidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESCHLORO TICLOPIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M52XJ51O8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





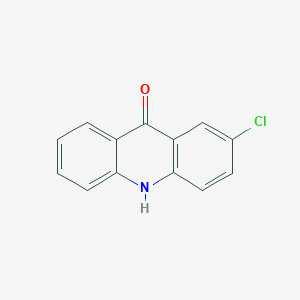


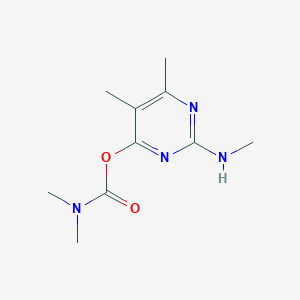

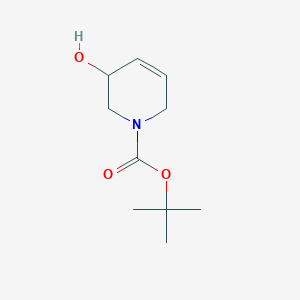
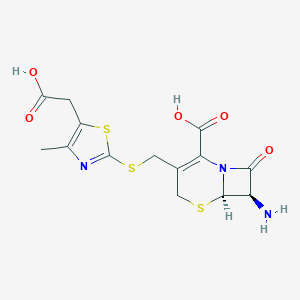
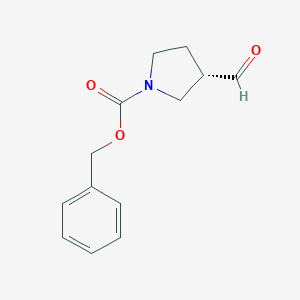
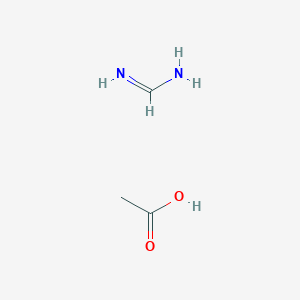
![1-Tert-butyl-3-[2-(3-methoxyphenoxy)-5-nitrophenyl]sulfonylurea](/img/structure/B110716.png)

